16-Hydroxyhexadecanoic acid
16-Hydroxyhexadecanoic acid
16-hydroxyhexadecanoic acid is an omega-hydroxy-long-chain fatty acid that is hexadecanoic acid (also known as palmitic acid) which is substituted at position 16 by a hydroxy group. It is a key monomer of cutin in the plant cuticle. It has a role as a plant metabolite. It is an omega-hydroxy-long-chain fatty acid and a hydroxypalmitic acid. It is a conjugate acid of a 16-hydroxyhexadecanoate.
16-Hydroxyhexadecanoic acid is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.
16-Hydroxyhexadecanoic acid is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
506-13-8
VCID:
VC21238245
InChI:
InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19)
SMILES:
C(CCCCCCCC(=O)O)CCCCCCCO
Molecular Formula:
C16H32O3
Molecular Weight:
272.42 g/mol
16-Hydroxyhexadecanoic acid
CAS No.: 506-13-8
Cat. No.: VC21238245
Molecular Formula: C16H32O3
Molecular Weight: 272.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 16-hydroxyhexadecanoic acid is an omega-hydroxy-long-chain fatty acid that is hexadecanoic acid (also known as palmitic acid) which is substituted at position 16 by a hydroxy group. It is a key monomer of cutin in the plant cuticle. It has a role as a plant metabolite. It is an omega-hydroxy-long-chain fatty acid and a hydroxypalmitic acid. It is a conjugate acid of a 16-hydroxyhexadecanoate. 16-Hydroxyhexadecanoic acid is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available. |
|---|---|
| CAS No. | 506-13-8 |
| Molecular Formula | C16H32O3 |
| Molecular Weight | 272.42 g/mol |
| IUPAC Name | 16-hydroxyhexadecanoic acid |
| Standard InChI | InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19) |
| Standard InChI Key | UGAGPNKCDRTDHP-UHFFFAOYSA-N |
| SMILES | C(CCCCCCCC(=O)O)CCCCCCCO |
| Canonical SMILES | C(CCCCCCCC(=O)O)CCCCCCCO |
| Melting Point | 94.00 to 98.00 °C. @ 760.00 mm Hg |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator